(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGANETHNAVQDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Biphenyl Structure: The biphenyl moiety is typically introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the biphenyl structure could engage in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Table 1: Comparison of Structural Analogues
Substituent Effects on Activity
- Sulfonyl vs. Sulfonamide Groups: The target compound’s 4-chlorophenylsulfonyl group contrasts with the benzenesulfonamide in Example 60. Sulfonamides are known for enhanced solubility and target binding (e.g., carbonic anhydrase inhibition), whereas sulfonyl groups may improve metabolic stability .
- Fluorine Positioning : The 4'-fluoro substituent in the target compound’s biphenyl system mirrors the 4-fluorophenyl group in Example 72 and the antipsychotic agent from Clarke’s Analysis . Fluorine at para positions often enhances bioavailability and resistance to oxidative metabolism.
- Pyrrolidine vs. Piperidine Rings : The pyrrolidine sulfonyl group in the target compound offers a smaller, more rigid structure compared to the 4-hydroxypiperidine in Clarke’s compound. Piperidines with hydroxyl groups (e.g., Clarke’s example) may exhibit stronger hydrogen-bonding interactions but reduced blood-brain barrier penetration .
Methodological Considerations for Similarity Analysis
As highlighted in , compound similarity comparisons rely on structural and functional overlap. Key methods include:
- Topological Descriptors : Comparing substituent patterns (e.g., halogen placement, sulfonyl groups).
- Pharmacophore Mapping : Identifying shared binding features (e.g., aryl ketone as a hydrogen-bond acceptor).
- Bioactivity Landscapes: Correlating structural motifs with known activities (e.g., sulfonamides in enzyme inhibition) .
Research Findings and Implications
- Synthetic Challenges : The target compound’s biphenyl and sulfonyl groups may require palladium-catalyzed cross-coupling (similar to Example 72) or sulfonylation reactions, as seen in patent methodologies .
- However, the absence of direct activity data for the target compound necessitates empirical validation.
- Physicochemical Properties : The fluorine and sulfonyl groups likely confer moderate logP (~3–4) and aqueous solubility, aligning with trends in ’s CMC analysis for amphiphilic compounds .
Biological Activity
The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on synthesis, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonyl group and a biphenyl moiety. Its molecular formula is CHClFNOS, with a molecular weight of approximately 367.87 g/mol. The presence of the chlorophenyl and fluoro groups may influence its biological interactions and pharmacokinetics.
Synthesis
Research indicates that derivatives of similar sulfonamide compounds have been synthesized through various methods, including reactions involving hydrazides and acetic anhydride, leading to compounds with promising biological activities . The synthesis of related compounds often involves careful control of reaction conditions to yield high-purity products suitable for biological testing.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been reported to inhibit the growth of various bacterial strains, indicating potential as antibacterial agents . The mechanism often involves interference with bacterial enzyme systems essential for growth.
Antipsychotic Potential
Preliminary research into structurally similar compounds suggests potential antipsychotic activity. For example, derivatives containing pyrrolidine rings have been evaluated for their effects on serotonin receptors (5-HT receptors), which are critical in mood regulation . Compounds that act as antagonists at these receptors may provide therapeutic benefits in treating conditions like schizophrenia.
Enzyme Inhibition
The compound's sulfonamide structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition can lead to bacteriostatic effects, making these compounds valuable in antibiotic development.
Study on Similar Compounds
A study published in MDPI examined the biological activity of various sulfonamide derivatives against specific bacterial targets. The results indicated that modifications at the aromatic ring significantly influenced antimicrobial efficacy, with some compounds achieving low IC values against resistant strains .
| Compound Name | Target Bacteria | IC (µM) |
|---|---|---|
| Compound A | E. coli | 0.5 |
| Compound B | S. aureus | 0.8 |
| Compound C | K. pneumoniae | 1.2 |
Pharmacological Evaluation
In another study focused on the pharmacological profile of similar compounds, it was found that certain derivatives exhibited favorable CNS penetration and oral bioavailability, suggesting their potential use in neuropharmacology . The evaluation included behavioral assays in animal models to assess antipsychotic effects.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine and coupling with fluorinated biphenyl groups. Key steps include:
- Sulfonylation : Reacting pyrrolidine with 4-chlorophenylsulfonyl chloride under anhydrous conditions .
- Coupling : Using Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the 4'-fluoro-biphenyl group .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization from ethyl acetate/hexane mixtures to isolate the product . Yield optimization requires precise control of temperature and solvent ratios.
Q. How is the compound characterized to confirm structural integrity?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR confirm the presence of sulfonyl, pyrrolidine, and biphenyl groups. For example, the fluorophenyl group shows distinct F NMR signals .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClFNOS) .
- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1680 cm (ketone C=O) confirm functional groups .
Q. What in vitro models are suitable for initial biological activity screening?
Preliminary screens often use:
- Enzyme inhibition assays : Test interactions with kinases or proteases due to the sulfonyl group’s electrophilic nature .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) given structural analogs’ anticancer activity .
- Antimicrobial panels : Assess activity against Gram-positive/negative bacteria, leveraging pyrrolidine derivatives’ known antimicrobial properties .
Advanced Research Questions
Q. How can structural contradictions in spectral data be resolved?
Discrepancies in melting points or NMR shifts (e.g., due to polymorphism or solvent effects) require:
Q. What strategies improve target selectivity in kinase inhibition studies?
The compound’s sulfonyl-pyrrolidine moiety may non-specifically bind ATP pockets. Mitigation approaches include:
- Fragment-based drug design : Replace the biphenyl group with smaller, polar substituents to reduce off-target interactions .
- Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify preferential targets .
- Co-crystallization : Resolve binding modes with kinases like PI3K or MAPK to guide structure-activity relationship (SAR) studies .
Q. How does fluorination impact pharmacokinetic properties?
The 4'-fluoro group enhances metabolic stability and membrane permeability:
- Metabolic stability assays : Compare half-life in liver microsomes (e.g., human/rat) against non-fluorinated analogs .
- LogP measurements : Fluorine reduces lipophilicity, improving solubility (e.g., via shake-flask method) .
- In vivo PET imaging : Radiolabel the fluorine (F) to track biodistribution in animal models .
Q. What crystallographic techniques elucidate supramolecular interactions?
Single-crystal X-ray diffraction reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
